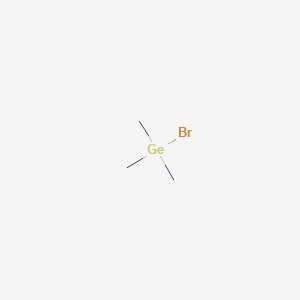

Bromotrimethylgermane

説明

Molecular Structure Analysis

The molecular structure of Bromotrimethylgermane consists of a germanium atom bonded to three methyl groups and a bromine atom . The InChI representation of the molecule isInChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 . Physical And Chemical Properties Analysis

Bromotrimethylgermane has a molecular weight of 197.64 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 197.90994 g/mol . It has a complexity of 28.4 .科学的研究の応用

Organometallic Chemistry

Trimethylgermanium Bromide is an organometallic compound . Organometallic compounds are widely used in research and industrial chemistry due to their reactivity and versatility. They can act as catalysts, reagents, and precursors for various chemical reactions .

Thin Film Deposition

Trimethylgermanium Bromide can be used in thin film deposition . This process is crucial in the manufacturing of semiconductors, solar cells, and other electronic devices. The compound can be used to deposit layers of germanium-containing materials on a substrate .

Pharmaceuticals

In the pharmaceutical industry, organometallic compounds like Trimethylgermanium Bromide can be used in the synthesis of new drugs . Their unique reactivity can enable the formation of complex molecules that are difficult to synthesize using conventional methods .

LED Manufacturing

Trimethylgermanium Bromide can be used in the manufacturing of Light Emitting Diodes (LEDs) . The compound can be used to deposit germanium-containing layers in the LED structure, which can enhance the device’s performance .

Formation of Dienolates

Trimethylgermanium Bromide can be used as a reagent for the formation of dienolates of α,β-unsaturated esters . Dienolates are useful intermediates in organic synthesis, enabling the formation of complex molecules .

Methylenecyclopentane Annulation Reactions

Trimethylgermanium Bromide can also be used in methylenecyclopentane annulation reactions . This type of reaction is useful in the synthesis of cyclic organic compounds, which are common structures in many natural products and pharmaceuticals .

作用機序

Target of Action

The primary targets of Trimethylgermanium bromide are α,β-unsaturated esters . It acts as a reagent for the formation of dienolates of these esters .

Mode of Action

Trimethylgermanium bromide interacts with α,β-unsaturated esters to form dienolates . It is also useful for methylenecyclopentane annulation reactions .

Biochemical Pathways

It is known to be involved in the formation of dienolates of α,β-unsaturated esters and methylenecyclopentane annulation reactions .

Result of Action

The result of Trimethylgermanium bromide’s action is the formation of dienolates of α,β-unsaturated esters and methylenecyclopentane annulation reactions . These reactions are useful in various chemical synthesis processes.

特性

IUPAC Name |

bromo(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFCXPWEKRAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147656 | |

| Record name | Bromotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromotrimethylgermane | |

CAS RN |

1066-37-1 | |

| Record name | Germane, bromotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Bromotrimethylgermane?

A: Bromotrimethylgermane, also represented as (CH3)3GeBr, has a molecular formula of C3H9BrGe []. While the exact molecular weight is not explicitly mentioned in the provided abstracts, it can be calculated as approximately 197.64 g/mol based on the atomic weights of its constituent elements.

Q2: How was Bromotrimethylgermane studied using computational chemistry?

A: Researchers utilized hybrid density functional theory calculations (B3LYP) with various basis sets to predict the vibrational spectrum of Bromotrimethylgermane []. This approach allowed them to obtain theoretical vibrational frequencies, which were then refined using scaling methods like Pulay's scaled quantum mechanical (SQM) and the wavenumber-linear scaling (WLS) techniques. These refined calculations helped achieve a more accurate force field for the molecule, ultimately aiding in the assignment of its vibrational modes.

Q3: What spectroscopic techniques were employed to study Bromotrimethylgermane?

A: The research employed both infrared (IR) and Raman spectroscopy to investigate the vibrational characteristics of Bromotrimethylgermane []. To enhance spectral resolution, particularly for previously unobserved modes, the researchers combined low-temperature infrared measurements with Fourier self-deconvolution (FSD) applied to the Raman spectrum. This approach provided a more detailed analysis of the molecule's vibrational behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)

![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)